molecular formula C18H14N2O2S2 B4315526 2-(4-HYDROXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE

2-(4-HYDROXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE

Cat. No.: B4315526
M. Wt: 354.4 g/mol
InChI Key: TYPPGYUTCLEWCC-UHFFFAOYSA-N
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Description

2-(4-HydroXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique thiazole rings Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-HydroXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

2-(4-HydroXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-HydroXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-HydroXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The thiazole rings can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-HydroXY-2-PHENYL-1,3-THIAZOL-5-YL)acetic acid
  • 4-HydroXY-2-PHENYL-1,3-THIAZOL-5-YL methanone
  • 2-(4-Bromophenyl)-4-phenyl-1,3-thiazol-5-yl acetic acid

Uniqueness

2-(4-HydroXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE is unique due to its dual thiazole rings, which provide distinct chemical properties and reactivity compared to similar compounds. This structural feature enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-14-11-23-18(20-14,13-9-5-2-6-10-13)15-16(22)19-17(24-15)12-7-3-1-4-8-12/h1-10,22H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPPGYUTCLEWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(S1)(C2=CC=CC=C2)C3=C(N=C(S3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-HYDROXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
2-(4-HYDROXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
Reactant of Route 3
2-(4-HYDROXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
2-(4-HYDROXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
2-(4-HYDROXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
2-(4-HYDROXY-2-PHENYL-1,3-THIAZOL-5-YL)-2-PHENYL-1,3-THIAZOLAN-4-ONE

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